1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene
Description
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 1, a chloro(difluoro)methoxy group at position 4, and fluorine atoms at positions 2 and 3. Its molecular formula is C₇H₂BrClF₄O, with a molecular weight of 307.45 g/mol. The chloro(difluoro)methoxy group (–O–CF₂Cl) introduces significant electronegativity and lipophilicity, which are critical for interactions in biological or material applications .
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-2-4(6(11)5(3)10)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVKIRKVHNFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201722 | |
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-60-2 | |
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Halogenation and Difluoromethoxylation
A common preparation route includes the following key steps:
Starting Material: A difluoromethoxy-substituted benzene or a fluorinated benzene derivative is used as the base structure.
Bromination: Introduction of bromine at the 1-position is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled temperature and catalyst conditions to prevent overbromination.
Difluoromethoxy Group Introduction: The chloro(difluoro)methoxy substituent (-O-CF2Cl) is introduced through nucleophilic substitution reactions. This typically involves reacting the phenolic precursor with difluoromethylating agents that carry a chloro substituent, enabling the formation of the -O-CF2Cl group at the 4-position.
Fluorination: Fluorine atoms at positions 2 and 3 are incorporated either by starting with fluorinated precursors or by selective fluorination using reagents such as Selectfluor or elemental fluorine under mild conditions to maintain the integrity of other substituents.
Reaction Conditions and Catalysts
Catalysts: Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or boron trifluoride (BF3) are often employed to facilitate electrophilic substitutions.
Solvents: Halogenated hydrocarbons (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), or polar aprotic solvents (e.g., dimethylformamide) are used depending on the step to optimize yield and selectivity.
Temperature Control: Reactions are typically conducted at low to moderate temperatures (0 to 25 °C) to control reactivity and minimize side reactions.
Industrial Production Considerations
Industrial-scale synthesis emphasizes:
- Use of robust catalysts to improve reaction efficiency.
- One-pot or telescoped reactions to reduce isolation steps and improve throughput.
- Avoidance of solvents or reagents that generate impurities (e.g., avoiding acetonitrile in reduction steps to prevent unwanted by-products).
- Purification steps such as aqueous washes and solvent extractions to isolate the target compound in high purity.
Representative Synthetic Procedure (Adapted from Related Halogenated Aromatic Syntheses)
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | React fluorinated benzene derivative with bromine in presence of Lewis acid catalyst (e.g., AlCl3) at 0–5 °C | Electrophilic bromination at position 1 |
| 2 | Nucleophilic substitution of phenolic intermediate with chlorodifluoromethylating agent (e.g., ClCF2O– reagent) under mild heating | Introduction of chloro(difluoro)methoxy group at position 4 |
| 3 | Fluorination of positions 2 and 3 using selective fluorinating agents if not pre-fluorinated | Installation of fluorine substituents |
| 4 | Purification by aqueous washes, extraction with organic solvents, and vacuum concentration | Isolation of pure 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene |
Analytical and Research Findings
The bromine and chloro(difluoro)methoxy groups are introduced with high regioselectivity, confirmed by NMR and mass spectrometry.
The difluoromethoxy group (-O-CF2Cl) is critical for the compound’s reactivity and is introduced via specialized difluoromethylating reagents that ensure retention of the chlorine atom on the difluoromethyl moiety.
Reaction yields are optimized by controlling temperature and reagent stoichiometry.
The compound’s purity is typically assessed by HPLC and GC-MS, confirming the absence of major impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Fluorinated benzene derivatives | Pre-fluorination simplifies later steps |
| Bromination Agent | Bromine or N-bromosuccinimide (NBS) | Requires Lewis acid catalyst |
| Difluoromethylating Agent | Chlorodifluoromethyl ether precursors | Nucleophilic substitution step |
| Catalysts | AlCl3, FeCl3, BF3 | Facilitate electrophilic substitution |
| Solvents | Dichloromethane, THF, DMF | Choice depends on step |
| Temperature Range | 0–25 °C | Controls selectivity |
| Purification | Aqueous washes, organic extraction, vacuum concentration | Ensures high purity |
Chemical Reactions Analysis
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals, particularly those requiring halogenated aromatic compounds.
Mechanism of Action
The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .
Comparison with Similar Compounds
5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene (CAS 1417569-28-8)
This positional isomer shifts the bromine atom to position 5, altering steric and electronic effects. The chloro(difluoro)methoxy group remains at position 1.
1-Bromo-2,3-dichloro-4-fluorobenzene
This analog replaces the chloro(difluoro)methoxy group with dichloro and fluoro substituents. The absence of the methoxy ether reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) and alters electronic properties, which may diminish antimicrobial efficacy observed in methoxy-containing derivatives .
Functional Group Variations
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene (C₈H₇BrF₂O₂, MW 253.04)
Replacing the chloro(difluoro)methoxy group with methoxymethoxy (–O–CH₂OCH₃) reduces electronegativity but increases hydrolytic stability. Methoxymethoxy derivatives are less prone to oxidative degradation compared to chloro(difluoro)methoxy analogs, making them preferable in pharmaceutical synthesis where stability is critical .
4-Bromo-5-(1,1-difluoroethyl)-1H-pyrazole
This non-aromatic brominated pyrazole lacks the benzene backbone but shares a bromo-difluoro motif. Pyrazole derivatives generally exhibit higher solubility in polar solvents (e.g., logP ~1.8) compared to aromatic bromo-fluoro compounds, favoring applications in aqueous-phase catalysis .
Bioactivity of Halogenated Derivatives
The target compound’s –O–CF₂Cl group combines lipophilic and electron-withdrawing effects, which may enhance membrane penetration and target binding compared to simpler halogenated aromatics. For example, difluoro derivatives (e.g., compound 19) show broad-spectrum activity, while bromo-specific analogs (e.g., compound 18) exhibit strain-selective potency . Chloro-substituted piperidones (MIC 3.12 µg/mL) highlight the role of chloro groups in antibacterial activity, suggesting the target compound’s –CF₂Cl group could synergize with bromo and fluoro substituents for enhanced efficacy .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP |
|---|---|---|---|
| Target Compound | 307.45 | ~210 (est.) | 3.5 |
| a-Bromo-3,5-difluorotoluene | 207.02 | 65 | 2.8 |
| 2,6-Difluoro-4-iodoanisole | 270.02 | N/A | 3.1 |
The target compound’s higher molecular weight and logP compared to simpler difluoro-toluenes reflect increased hydrophobicity, which correlates with enhanced biofilm penetration in antimicrobial assays . However, its estimated boiling point (~210°C) suggests lower volatility than a-Bromo-3,5-difluorotoluene (65°C), reducing inhalation hazards in industrial settings .
Biological Activity
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug discovery, supported by relevant data and case studies.
The compound is characterized by the presence of multiple halogen substituents, specifically bromine, chlorine, and difluoromethoxy groups. These functional groups are known to influence the compound's reactivity and biological interactions. The molecular structure can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar halogenated structures exhibit significant anticancer properties. For instance, studies have shown that halogenated aromatic compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspase pathways leading to programmed cell death .
Table 1: Cytotoxicity Data of Halogenated Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Bromo-4-[chloro(difluoro)methoxy] | MCF-7 | TBD | Induces apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation and apoptosis induction |
| Prodigiosin | MCF-7 | 1.93 | Apoptosis and cell cycle arrest |
Note: TBD indicates that specific IC50 values for 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene are not yet determined in the literature.
The biological activity of halogenated compounds often relates to their ability to interact with cellular targets such as enzymes and receptors. For example, the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring can enhance cytotoxicity against cancer cells by increasing the electrophilicity of the compound, thereby facilitating interactions with nucleophilic sites in biomolecules .
Case Studies
Several studies have explored the biological implications of compounds structurally related to 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene:
- Study on Oxadiazole Derivatives : A study highlighted that oxadiazole derivatives with similar halogen substitutions exhibited higher cytotoxic effects against various cancer cell lines compared to standard chemotherapeutics like doxorubicin . This suggests that modifications in halogenation can lead to enhanced biological activity.
- Fluorinated Compounds : Research on fluorinated compounds has shown promising results in targeting specific cancer pathways. The incorporation of fluorine atoms has been linked to increased metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
Q & A
Q. What are the key synthetic strategies for synthesizing 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene, and how are regioselectivity challenges addressed?
Synthesis typically involves halogenation and functional group introduction via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. The chloro(difluoro)methoxy group can be introduced using chlorodifluoromethoxylation reagents under controlled conditions. Regioselectivity is influenced by the electron-withdrawing effects of fluorine and bromine, which direct substitution to specific positions. For example, bromination at the para position is favored due to steric and electronic factors. Challenges in achieving high regioselectivity are mitigated using directing groups or temperature-controlled reactions .
Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?
- 19F NMR : Critical for identifying fluorine environments due to distinct chemical shifts for CF2Cl and aromatic fluorine groups.
- 1H NMR : Resolves aromatic protons, though signal splitting may occur due to adjacent fluorine atoms.
- GC-MS/LC-HRMS : Validates molecular weight and detects impurities. High-resolution mass spectrometry (HRMS) confirms the molecular formula .
- X-ray crystallography : Resolves crystal packing and bond angles, often using SHELX programs for refinement .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
- Health hazards : Acute toxicity (H300-H302) and skin irritation (H315) require PPE (gloves, goggles) and fume hoods.
- Environmental risks : Classified as H400-H402 (toxic to aquatic life). Waste must be neutralized before disposal.
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to identify reactive sites. The electron-withdrawing chloro(difluoro)methoxy group lowers the LUMO energy, enhancing electrophilic substitution at the bromine position. Computational tools like Gaussian or ORCA model transition states for Suzuki-Miyaura couplings, predicting yields based on steric and electronic parameters .
Q. What metabolic pathways are observed in mammalian systems, and how do interspecies differences impact toxicity?
In vitro studies using liver microsomes reveal:
- Primary pathways : Dealkylation, hydroxylation, and H-abstraction.
- Species-specific metabolism : Humans and rats produce hydroxylated metabolites, while fish (e.g., Cyprinus carpio) show slower biotransformation.
- Toxicity : ECOSAR predicts metabolites like 4-bromo-2,3-difluorophenol exhibit higher aquatic toxicity than the parent compound. ToxCast data suggest mutagenic potential in mammalian models .
Q. What role does the compound play in materials science, particularly in fluorinated polymer or liquid crystal monomer (LCM) design?
The compound’s fluorinated groups enhance thermal stability and reduce dielectric constants, making it a candidate for:
Q. How does the electronic structure influence photostability under UV exposure?
Ultraviolet-visible (UV-Vis) spectroscopy and time-dependent DFT (TD-DFT) simulations show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
